molecular formula C15H11N3O3 B3371086 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole CAS No. 62507-52-2

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Cat. No. B3371086
CAS RN: 62507-52-2
M. Wt: 281.27 g/mol
InChI Key: MKOUNTLDPGHNHQ-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole” is a chemical compound with the linear formula C25H20N4O3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The exact mass of the compound is 424.463 g/mol . For a more detailed molecular structure analysis, you might need to refer to a specialized database or a scientific paper.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 424.463 and an exact mass of 424.463 . For a comprehensive analysis of its physical and chemical properties, you might need to refer to a specialized database or scientific literature.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Oxadiazole derivatives have been studied for their efficacy in inhibiting corrosion in mild steel. Specifically, their effectiveness in 1.0 M hydrochloric acid solution was examined, demonstrating significant inhibition efficiency. This was analyzed through weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques (Kalia et al., 2020).

Antimicrobial and Biological Activities

  • Antimicrobial Properties : Certain 1,3,4-oxadiazole derivatives exhibit valuable biological effects, such as antimicrobial (antibacterial and antifungal) activities. This is important in developing new compounds with potential as antibacterial agents (Jafari et al., 2017).
  • CNS Depressant Activity : Some oxadiazole derivatives, including 2,5-substituted diphenyl-1,3,4-oxadiazoles, have shown promise in central nervous system (CNS) depressant activities. These compounds were evaluated for their antidepressant, anticonvulsant, and antianxiety activities (Singh et al., 2012).

Synthesis and Material Science

  • Eco-Friendly Synthesis : A green synthesis method for 2-aryl-1,3,4-oxadiazoles has been developed. This method is notable for its high yields, simplicity, and use of water as the reaction medium, making it environmentally friendly (Zhu et al., 2015).
  • Liquid Crystalline Properties : Research into mesogenic materials based on 1,3,4-oxadiazole, specifically with a nitro terminal group, has shown different liquid crystalline mesophases. This is significant for applications in liquid crystal technologies (Abboud et al., 2017).

Pharmaceutical Research

  • Antidiabetic Screening : 1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antidiabetic activity. This underscores their potential in pharmaceutical applications for treating diabetes (Lalpara et al., 2021).

properties

IUPAC Name

2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-2-4-11(5-3-10)14-16-17-15(21-14)12-6-8-13(9-7-12)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKOUNTLDPGHNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356912
Record name 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

CAS RN

62507-52-2
Record name 2-(4-Methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62507-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-methylphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenyl)-5-(4-tolyl)-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Kumar, M Kumar, V Beniwal, GK Gupta, S Kumar… - Med. Chem, 2016 - researchgate.net
Some 2, 5-disubstituted-1, 3, 4-oxadiazole derivatives have been synthesized conveniently via oxidative cyclization of various synthesized aroylhydrazones by (diacetoxyiodo) benzene …
Number of citations: 2 www.researchgate.net
A Kumar, JK Makrandi - Green Chemistry Letters and Reviews, 2011 - Taylor & Francis
An eco-friendly efficient synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles is described through the reaction of aromatic hydrazides with aryl aldehydes …
Number of citations: 18 www.tandfonline.com

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